molecular formula C10H14N4OS2 B3606011 N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide

N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B3606011
M. Wt: 270.4 g/mol
InChI Key: QIFGHZVCOKPGRB-UHFFFAOYSA-N
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Description

“N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields high isolated yields .


Molecular Structure Analysis

The molecular structure of “N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide” is complex. It is a ‘V’ shaped molecule with the angles between the two aromatic planes approximately 84° . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with the IC50 of thiourea and hydroxyurea as standard inhibitors . The results proved the high activity of the synthesized compounds against the mentioned enzyme .


Physical And Chemical Properties Analysis

The compound has a melting point of 188–190°C . The IR (KBr) values are 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 .

Scientific Research Applications

Urease Inhibition

N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide: derivatives have been designed and synthesized for their urease inhibitory activities . These compounds are particularly effective against urease, a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide. The inhibition of urease is a strategic target for the treatment of infections caused by Helicobacter pylori , which is implicated in gastrointestinal infections .

Antioxidant Activity

Derivatives of the compound have shown potent antioxidant activities . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease . The ability to scavenge free radicals makes these derivatives valuable for further research into therapeutic applications.

Anticancer Properties

Some derivatives have demonstrated anticancer activities , inducing growth inhibition in various cancer cell lines, including HEK293, BT474, and NCI-H226 . The compounds’ ability to recognize and bind to target DNA base sequences makes them promising candidates for the development of anticancer drugs with fewer side effects.

Anti-Diabetic Potential

The compound’s derivatives have been explored as anti-diabetic agents . They have been involved in the synthesis of novel bi-heterocycles, which are valuable in the treatment of diabetes due to their ability to modulate blood sugar levels effectively .

Drug Design and Synthesis

The compound serves as an important intermediate in the design and synthesis of drugs . Its derivatives have been used to create more complex molecules that exhibit desirable pharmacological properties .

Molecular Docking Simulations

Molecular docking studies have been conducted with these derivatives to predict their interactions with biological targets. This computational approach helps in understanding the binding affinities and mode of action, which is crucial for drug design .

Mechanism of Action

Future Directions

The compound shows promising results in inhibiting the urease enzyme, which is essential for the survival of Helicobacter pylori . Therefore, it might be a promising candidate for further evaluation . More research is needed to fully understand its potential medicinal properties and possible applications in the treatment of infections caused by Helicobacter pylori .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS2/c1-3-5-14(6-4-2)8(15)7-16-10-13-12-9(11)17-10/h3-4H,1-2,5-7H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFGHZVCOKPGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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